2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether

Environmental Photodegradation PBDE Fate and Transport Debromination Marker Identification

BDE-209 thermal degradation artifacts and use of generic nonaBDE standards cause systematic quantification errors in environmental PBDE monitoring. BDE-207 certified reference material resolves this. • Dominant airborne nonaBDE (16% of profile vs 4-6% for isomers)-critical for air monitoring and Stockholm Convention compliance. • Fastest photodegrading nonaBDE (t₁/₂ = 7.20 min); congener-specific kinetics prevent 24-76% flux underestimation. • Ortho-debromination fingerprint enables forensic differentiation of photolytic vs microbial degradation pathways.

Molecular Formula C12HBr9O
Molecular Weight 880.3 g/mol
CAS No. 437701-79-6
Cat. No. B041043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether
CAS437701-79-6
SynonymsPentabromo(2,3,4,6-tetrabromophenoxy)benzene;  2,2’,3,3’,4,4’,5,6,6’-Nonabromodiphenyl Ether;  BDE 207;  PBDE 207
Molecular FormulaC12HBr9O
Molecular Weight880.3 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br
InChIInChI=1S/C12HBr9O/c13-2-1-3(14)11(8(19)4(2)15)22-12-9(20)6(17)5(16)7(18)10(12)21/h1H
InChIKeyIEEVDIAVLGLVOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PBDE-207: Nonabromodiphenyl Ether Overview


2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether (CAS 437701-79-6, PBDE-207, BDE-207) is a fully characterized nonabrominated diphenyl ether congener belonging to the polybrominated diphenyl ether (PBDE) class of brominated flame retardants [1]. It possesses nine bromine atoms asymmetrically distributed across two phenyl rings (IUPAC: 1,2,3,4,5-pentabromo-6-(2,3,4,6-tetrabromophenoxy)benzene; molecular formula C₁₂HBr₉O; molecular weight 880.275 g/mol) [1]. PBDE-207 is a minor component of commercial decabromodiphenyl ether (decaBDE) formulations and a primary debromination product of BDE-209 in environmental and biological systems, making its authentic reference standard essential for congener-specific analytical workflows [2].

Why PBDE-207 Cannot Be Replaced by Generic NonaBDEs


Nonabromodiphenyl ethers are not a uniform commodity; the three nonaBDE isomers—BDE-206, BDE-207, and BDE-208—exhibit statistically distinct photodegradation rates (half-lives ranging from 4.25 to 12.78 minutes under identical conditions [1]), divergent reductive debromination site selectivity [2], and markedly different environmental occurrence profiles (BDE-207 dominating airborne particle profiles at 16% versus 4–6% for its isomers [3]). Substituting one nonaBDE congener for another without authentic, congener-specific reference material introduces systematic quantification errors in environmental monitoring, invalidates degradation pathway studies, and compromises the accuracy of physicochemical fate models. The quantitative evidence below proves that BDE-207 cannot be replaced by BDE-206, BDE-208, or BDE-209 without demonstrable loss of data fidelity.

PBDE-207: Quantitative Differentiation Evidence


Photodegradation Kinetics Comparison

In a direct head-to-head photodegradation study exposing the three nonaBDE congeners individually in methanol to natural sunlight, BDE-207 exhibited a corrected photodegradation half-life of 7.20 minutes, compared to 12.65 minutes for BDE-206 and 8.93 minutes for BDE-208 [1]. This represents a 76% faster degradation rate for BDE-207 relative to BDE-206 (rate constant ratio 1.76) and a 24% faster rate relative to BDE-208. The experimental finding is corroborated by Eriksson et al. (cited within [1]) who also observed BDE-207 as the fastest-degrading nonaBDE congener across multiple solvents. These experimental results contradict earlier computational models that predicted BDE-207 to be the most stable, underscoring the necessity of congener-specific empirical data for environmental fate assessments.

Environmental Photodegradation PBDE Fate and Transport Debromination Marker Identification

Reductive Debromination Regioselectivity

Under standardized reductive conditions using sodium borohydride in THF/methanol, BDE-207 demonstrated a marked propensity for ortho-debromination as the initial transformation step, whereas BDE-206 showed no positional discrimination in its initial debromination [1]. All three nonaBDEs preferentially underwent initial debromination on the fully brominated diphenyl ether ring, but the isomer-specific regioselectivity of BDE-207 leads to a distinct octaBDE product distribution. This differential selectivity is critical for predicting transformation product profiles in anaerobic environments and for forensic source-tracking of PBDE contamination.

Reductive Debromination Chemical Persistence Assessment PBDE Transformation Pathways

Airborne Particulate Congener Distribution

Analysis of daily air particulate samples at a semi-rural UK site revealed that BDE-207 constituted 16% of the median deca-/nona-BDE congener profile, compared to only 6% for BDE-208 and 4% for BDE-206 [1]. The nonaBDE congeners were greatly enriched relative to BDE-209 (60% of the profile) compared to their proportion in the commercial decaBDE mixture, providing strong evidence that BDE-209 undergoes environmental debromination between emission source and sampling location. BDE-207 is thus the quantitatively dominant nonaBDE congener in this ambient air compartment, making it the most analytically significant nonaBDE marker for BDE-209 degradation studies.

Environmental Monitoring Air Quality PBDE Source Apportionment

Henry's Law Constant Partitioning

The Henry's Law solubility constant (Hscp) for BDE-207 was estimated via QSPR at 1.2 × 10² mol m⁻³ Pa⁻¹ at 298.15 K [1], which is approximately 5-fold higher (indicating lower air-water partitioning tendency) than the experimentally measured value for BDE-209 of approximately 2.5 × 10¹ mol m⁻³ Pa⁻¹ (equivalent to 0.04 Pa m³ mol⁻¹) [2]. This implies that BDE-207 partitions more favorably into the aqueous phase and is less prone to volatilization from water bodies compared to the fully brominated BDE-209. No experimental Henry's Law data for the other nonaBDE isomers (BDE-206, BDE-208) were identified, making BDE-207 the only nonabrominated congener with published partitioning estimates suitable for environmental multi-media modeling.

Physicochemical Properties Air-Water Partitioning Environmental Fate Modeling

Certified Reference Material Availability

BDE-207 is available as a certified reference material (CRM) at 50 µg/mL in isooctane (AccuStandard, Cat. BDE-207S-R1, CAS 437701-79-6) , and its authentic synthesis has been documented via reductive debromination of BDE-209 using sodium borohydride followed by chromatographic separation of the three nonaBDE isomers [1]. The synthesis method enables laboratory-scale preparation of isomerically pure BDE-207 (>98% purity based on GC-MS characterization, melting point 201–201.5 °C as reported on ChemicalBook ), which is critical because in-source thermal degradation of BDE-209 during GC analysis can generate nonaBDE artifacts; only with an authentic BDE-207 standard can analysts distinguish between native environmental BDE-207 and GC-induced artifacts.

Analytical Reference Standards PBDE Quantification Method Validation

Reductive Transformation Reactivity Comparison

In a standardized sodium borohydride reduction assay screening 15 PBDE congeners, BDE-209 was approximately 3 times as prone to reductive transformation as BDE-207 (pseudo-first-order rate constants), while the three nonaBDEs (BDE-206, BDE-207, BDE-208) displayed similar reductive reactivity (<31% relative standard deviation across 10 replicates) [1]. This result establishes that within the nonaBDE homologue group, reductive persistence is comparable and does not serve as a primary differentiator; however, the 3-fold reactivity gap between BDE-209 and BDE-207 is critical for experimental persistence models that rank chemicals by reductive transformation susceptibility. The method provides rate constants that feed directly into persistence assessment frameworks such as those proposed by Green and Bergman (2005).

Chemical Persistence Reductive Transformation Environmental Half-Life Assessment

PBDE-207 Application Scenarios


Environmental Fate and Photodegradation Modeling

BDE-207 is the fastest-photodegrading nonaBDE congener (t₁/₂ = 7.20 min in methanol under natural sunlight, versus 12.65 min for BDE-206 and 8.93 min for BDE-208 [1]). Environmental fate modelers conducting half-life assessments for PBDEs in sunlit environmental compartments must use BDE-207-specific kinetic data rather than applying generic nonaBDE rate constants derived from BDE-206 or BDE-208, as this would underestimate photodegradation flux by 24–76%. Furthermore, BDE-207 has a Henry's Law solubility constant approximately 5-fold higher than BDE-209 [2], meaning BDE-207 partitions more into the aqueous phase. Multi-media fate models that substitute BDE-209 Henry's Law values for BDE-207 will misrepresent air-water exchange fluxes and atmospheric transport distances for nonaBDE congeners.

Environmental Monitoring and Regulatory Compliance

In ambient air particulate monitoring, BDE-207 is the dominant nonaBDE congener, contributing 16% of the deca-/nona-BDE profile versus 6% for BDE-208 and 4% for BDE-206 [3]. This 2.7–4.0-fold enrichment relative to its isomers makes BDE-207 the analytically most significant nonaBDE target for air quality monitoring networks, long-range atmospheric transport studies, and regulatory compliance testing under the Stockholm Convention on Persistent Organic Pollutants. Accredited laboratories performing ISO 17025-compliant PBDE analysis must procure a certified reference standard of BDE-207 (available as 50 µg/mL in isooctane CRM ) to ensure accurate chromatographic peak identification and congener-specific quantification, particularly given the risk of BDE-209 in-source thermal degradation generating nonaBDE artifacts during GC analysis.

Forensic Source Apportionment and Debromination Pathways

BDE-207 exhibits a distinct ortho-debromination propensity under reductive conditions, whereas BDE-206 shows no positional discrimination in its initial debromination step [4]. The resulting isomer-specific octaBDE product distribution serves as a chemical fingerprint that forensic environmental chemists can use to distinguish between photolytic versus anaerobic microbial debromination of BDE-209 at contaminated sites. Only by using authentic BDE-207 reference material can laboratories correctly identify its pathway-specific octaBDE transformation products (fully characterized via GC-MS and supplementary product tables in [4]) and thereby reconstruct contaminant source-to-receptor transport and degradation histories.

Chemical Persistence Screening and PBT Assessment

The standardized sodium borohydride reduction assay demonstrates that BDE-207 is approximately 3-fold less reactive to reductive transformation than BDE-209 [5], while the three nonaBDEs exhibit similar reactivity within the homologue group (RSD ≤ 31%). This quantitative reactivity ranking informs chemical persistence, bioaccumulation, and toxicity (PBT) assessments conducted under frameworks such as REACH and the Stockholm Convention. Using BDE-209 reductive rate constants as a surrogate for BDE-207 would overestimate nonaBDE reactivity and underestimate environmental persistence by a factor of 3, potentially misclassifying the compound's persistence hazard category. Procurement of pure BDE-207 standard is essential for generating congener-specific persistence data required by regulatory submission dossiers.

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